molecular formula C12H18F3NO4 B2644612 4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid CAS No. 1260761-15-6

4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B2644612
CAS No.: 1260761-15-6
M. Wt: 297.274
InChI Key: VJHZYPGXOSVREB-UHFFFAOYSA-N
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Description

4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a complex organic compound characterized by its unique structural features. This compound contains a pyrrolidine ring substituted with a trifluoromethyl group, a methyl group, and a tert-butoxycarbonyl (Boc) protecting group. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the use of pyrrolidine derivatives as starting materials, followed by selective functionalization to introduce the trifluoromethyl group and the Boc protecting group. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and specific solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the Boc-protected nitrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, such as anti-inflammatory and antiviral activities.

    Industry: It is utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine functionality that can interact with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid: shares similarities with other pyrrolidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the Boc protecting group provides a versatile handle for further functionalization.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F3NO4/c1-10(2,3)20-9(19)16-5-7(8(17)18)11(4,6-16)12(13,14)15/h7H,5-6H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHZYPGXOSVREB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1C(=O)O)C(=O)OC(C)(C)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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